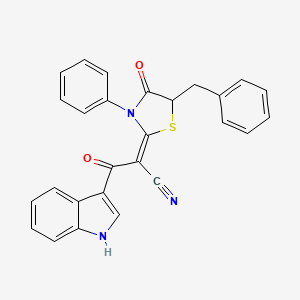
(E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C27H19N3O2S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential clinical applications.
Chemical Structure
The compound features a thiazolidinone core, which is a key structural motif known for its biological relevance. The presence of the indole ring further enhances its pharmacological profile. The molecular structure can be represented as:
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that 4-oxo-thiazolidinones demonstrate efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans .
| Microorganism | Activity |
|---|---|
| Escherichia coli | Antibacterial |
| Staphylococcus aureus | Antibacterial |
| Candida albicans | Antifungal |
| Pseudomonas aeruginosa | Antibacterial |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives is attributed to their ability to inhibit various cancer cell lines. For example, certain derivatives have shown to inhibit the growth of melanoma cells by reducing tyrosinase activity, which is crucial in melanogenesis . The structure of the compound suggests it may also interact with specific cellular targets involved in cancer progression.
Anti-inflammatory Effects
Thiazolidinones are recognized for their anti-inflammatory properties as well. Compounds similar to this compound have been reported to reduce inflammation markers in various experimental models .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural components. Modifications at different positions of the thiazolidinone ring can enhance or diminish their pharmacological effects. For instance:
- Substituents on the benzyl group : Varying the substituents on the benzyl moiety can alter the compound's lipophilicity and interaction with biological targets.
- Indole ring modifications : Changes in the indole structure can influence the compound's binding affinity to specific receptors or enzymes.
Case Study 1: Antimicrobial Evaluation
In a recent study evaluating a series of thiazolidinone derivatives, compounds similar to this compound were tested against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of thiazolidinone derivatives on human melanoma cell lines. The study found that specific modifications led to enhanced inhibition of cell proliferation and induction of apoptosis, suggesting that these compounds could be developed into effective cancer therapeutics .
Eigenschaften
IUPAC Name |
(2E)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c28-16-21(25(31)22-17-29-23-14-8-7-13-20(22)23)27-30(19-11-5-2-6-12-19)26(32)24(33-27)15-18-9-3-1-4-10-18/h1-14,17,24,29H,15H2/b27-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJVUGIZGCYPQU-SZXQPVLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)C3=CNC4=CC=CC=C43)S2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N(/C(=C(/C#N)\C(=O)C3=CNC4=CC=CC=C43)/S2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














